4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine
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Overview
Description
Reagents: Chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Conditions: Reflux in an appropriate solvent like dichloromethane.
Attachment of the Phenylsulfanyl Group
Reagents: Phenylthiol and a base such as sodium hydride.
Conditions: Nucleophilic substitution reaction under inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions
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Formation of the Thieno[2,3-d]pyrimidine Core
Starting Materials: 2-aminothiophene and a suitable diketone.
Reaction Conditions: Cyclization reaction under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Products: Sulfoxides or sulfones, depending on the extent of oxidation.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduced forms of the phenylsulfanyl group, potentially leading to thiols.
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Substitution
Reagents: Nucleophiles such as amines or alkoxides.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide.
Products: Substituted derivatives where the chloro group is replaced by the nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The thieno[2,3-d]pyrimidine core is known for its biological activity, and modifications with phenylsulfanyl and chloro groups can enhance its interaction with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure and substituents make it suitable for incorporation into polymers or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in π-π interactions with aromatic residues in proteins, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5,6-dimethyl-2-[(methylsulfanyl)methyl]thieno[2,3-d]pyrimidine
- 4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[3,2-d]pyrimidine
Uniqueness
Compared to similar compounds, 4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine stands out due to the specific positioning of the phenylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups in the molecule provides a unique balance that can be exploited in various applications.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Properties
IUPAC Name |
4-chloro-5,6-dimethyl-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S2/c1-9-10(2)20-15-13(9)14(16)17-12(18-15)8-19-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGYFDMQXHVRGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CSC3=CC=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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